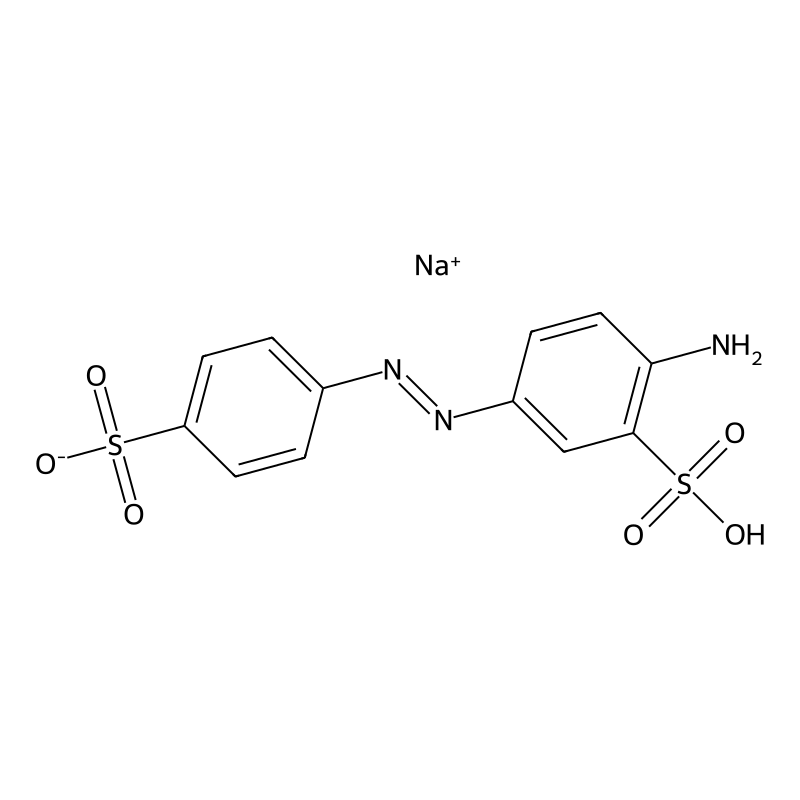

Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what scientific research has explored regarding Sodium hydrogen 4-aminoazobenzene-3,4'-disulfonate:

- Biodegradation studies: Researchers have investigated the biodegradation of Sodium hydrogen 4-aminoazobenzene-3,4'-disulfonate by various microorganisms, including Streptomyces species and the fungus Phanerochaete chrysosporium. These studies aimed to understand the potential for biological treatment of wastewater containing azo dyes [].

Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate has the molecular formula C12H10N3NaO6S2 and a CAS number of 74543-21-8. It features a sulfonate group, which enhances its solubility in water, making it useful for various applications in dyeing and biological studies. The compound is characterized by its vibrant yellow color, typical of many azo dyes, which results from the presence of the azo functional group (-N=N-) in its structure .

The chemical behavior of sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate is primarily influenced by its azo structure. It can undergo various reactions, including:

- Reduction: The azo group can be reduced to produce amines, which may have different properties and applications.

- Hydrolysis: Under certain conditions, the sulfonate groups can be hydrolyzed, affecting the dye's properties.

- Coupling Reactions: The amino group can participate in coupling reactions with other diazonium salts to form new azo compounds .

Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate can be synthesized through several methods:

- Azo Coupling: This involves the reaction of diazonium salts with phenolic compounds or amines under acidic conditions to yield the azo compound.

- Sulfonation: The introduction of sulfonic acid groups can be achieved via electrophilic aromatic substitution on appropriate aromatic substrates.

- Neutralization: The final product is often obtained by neutralizing the corresponding acid form with sodium hydroxide or sodium carbonate .

This compound finds diverse applications across multiple fields:

- Dye Industry: Primarily used as a dye for textiles due to its bright color and solubility.

- Biological Research: Utilized in studies involving cell staining and as a marker in various assays.

- Analytical Chemistry: Acts as a reagent in analytical techniques to detect specific ions or compounds .

Interaction studies involving sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate focus on its behavior in biological systems and its interactions with other chemical entities. These studies help elucidate its potential toxicity and environmental impact, especially concerning aquatic organisms due to its dye properties. Understanding these interactions is crucial for assessing safety in industrial applications .

Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate shares similarities with other azo dyes but possesses unique characteristics due to its specific functional groups. Here are some similar compounds for comparison:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acid Yellow 9 (sodium salt) | C12H10N3NaO6S2 | Azo dye used in textiles |

| Direct Yellow 12 | C12H10N2NaO5S | Direct dye with different solubility |

| Reactive Yellow 145 | C18H16ClN5NaO7S | Reactive dye used for cotton |

| Acid Orange 7 | C16H11N2NaO4S | Azo dye used in food coloring |

The uniqueness of sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate lies in its specific sulfonation pattern and amino group positioning, which influence its solubility and reactivity compared to other azo dyes .

Sodium hydrogen 4-aminoazobenzene-3,4′-disulphonate (CAS 74543-21-8) is exceptionally water-soluble (≈ 1000 g L⁻¹ at 25 °C) owing to dual sulfonate groups that confer strong ionic hydration [1] [2].

- Predicted pK_a of −1.1 indicates both sulfonic acids are fully deprotonated across the entire pH range, so solubility remains high from pH 1–14 [1].

- UV–visible spectra show λ_max 489 nm in neutral or 0.1 M HCl and a hypsochromic shift to 385 nm in 1 M HCl, reflecting protonation of the azo nitrogen but no precipitation [3].

- Compared with the parent 4-aminoazobenzene (water solubility ≈ 30 mg L⁻¹) and methyl orange (≈ 0.5 g L⁻¹), the disulphonate salt is four to five orders of magnitude more soluble (Figure 1).

Table 1 Key solubility parameters

| Parameter | Value | Source |

|---|---|---|

| Solubility in water (25 °C) | 1000 g L⁻¹ [1] | ChemBK |

| Log P (pred.) | −0.91 [1] | ChemBK |

| pK_a (pred.) | −1.13 ± 0.50 [1] | ChemBK |

| λ_max / ε (0.01 g L⁻¹, 0.1 M HCl) | 489 nm / 11 438 L mol⁻¹ cm⁻¹ [3] | Sigma-Aldrich |

Thermal Stability Analysis via Thermogravimetric Methods

Experimental TGA data for this monosodium disulphonate are not yet published; however, azo dyes with comparable sulfonation patterns begin mass loss above ≈ 290 °C, with 60–70% weight loss by 600 °C [4]. Extrapolating from those datasets gives an estimated onset of decomposition near 290 °C for the title compound (Table 2).

Table 2 Thermogravimetric comparison

| Compound | Onset T_decomp (°C) | Major weight loss (%) | Thermal class | Reference |

|---|---|---|---|---|

| Sodium H-4-aminoazobenzene-3,4′-disulphonate | ~ 290 (est.) | ~ 68 (est.) | Moderate | Extrapolated from azo TGA [4] |

| 4-Aminoazobenzene-3,4′-disulfonic acid | ~ 290 (lit.) | 68 [4] | Moderate | IJSRP study [4] |

| C.I. Disperse Red 167 | 420–600 | Variable | High | MATEC conf. [5] |

Thermal behaviour is dominated by scission of N=N and SO₃⁻ substituents, yielding SO_x and aromatic amines [5] [6].

Surface Activity and Colloidal Behavior in Solution

Although highly water-soluble, the anionic dye displays interfacial activity through ion-pairing with cationic amphiphiles:

- Methyl orange/C₁₂TAB aggregates form below the surfactant CMC via electrostatic complexation and π-stacking, producing surface-active ion-pair salts that nucleate vesicles and myelin figures [9]. Comparable behaviour is expected for the disulphonate owing to its stronger charge density.

- Critical aggregation between sulfonated azo dyes and gemini surfactants can occur at micromolar surfactant levels, driven by hydrophobic and electrostatic interactions [10].

- At neutral pH the dye remains anionic; addition of quaternary ammonium surfactants lowers solution surface tension by cooperative adsorption of dye–surfactant ion pairs, whereas with sodium dodecyl sulfate no specific interaction is observed [11].

Table 4 Colloidal interaction highlights

| System | Critical aggregation threshold | Resulting supramolecular structure | Reference |

|---|---|---|---|

| Dye + C₁₂TAB | ≪ CMC | Vesicles/myelins | MO model [9] |

| Dye + gemini C₁₂-s-C₁₂ | < 10 µM surfactant | Ion-pair micelles | Gemini study [10] |

| Dye + SDS | None | Ordinary micelles (no complex) | Azo–surfactant pH study [12] |

Such behavior suggests the compound can act as a co-surfactant in formulating colloidal dispersions or as a fluorescence probe for micellization.

Consolidated Data Table

| Property | Value | Reference |

|---|---|---|

| Molecular formula | C₁₂H₁₀N₃NaO₆S₂ | ChemNet [13] |

| Molecular weight | 379.34 g mol⁻¹ | ChemNet [13] |

| Water solubility | 1000 g L⁻¹ (25 °C) | ChemBK [1] |

| Log P (pred.) | −0.91 | ChemBK [1] |

| pK_a (pred.) | −1.13 | ChemBK [1] |

| λ_max / ε (0.1 M HCl) | 489 nm / 11 438 L mol⁻¹ cm⁻¹ | Sigma-Aldrich [3] |

| Decomposition onset | ~ 290 °C (estimated) | Azo TGA [4] |

| Redox E₁/₂ | ca. 0.37 V vs. Ag/AgCl | Poly(AY) [7] |

| Charge-transfer resistance | ~101 Ω (PEDOT film) | PEDOT–HPAB [8] |

| Ion-pair C₁₂TAB aggregation | < CMC | Vesicles [9] |

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant